4-(4-(2-Isoindolinyl)phenylazo)benzonitrile
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Overview
Description
4-(4-(2-Isoindolinyl)phenylazo)benzonitrile is an organic compound with the molecular formula C21H16N4 It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Isoindolinyl)phenylazo)benzonitrile typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method is the reaction of 2-isoindolinylamine with 4-cyanobenzene diazonium chloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or water at low temperatures to maintain the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Isoindolinyl)phenylazo)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(4-(2-Isoindolinyl)phenylazo)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-(4-(2-Isoindolinyl)phenylazo)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological macromolecules. The compound may also participate in electron transfer reactions, influencing cellular redox states .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile
- 4-(4-(2-Isoindolinyl)-3-methoxyphenylazo)benzonitrile
- 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile
Uniqueness
4-(4-(2-Isoindolinyl)phenylazo)benzonitrile is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
184778-66-3 |
---|---|
Molecular Formula |
C21H16N4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[[4-(1,3-dihydroisoindol-2-yl)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C21H16N4/c22-13-16-5-7-19(8-6-16)23-24-20-9-11-21(12-10-20)25-14-17-3-1-2-4-18(17)15-25/h1-12H,14-15H2 |
InChI Key |
ZNOOAKIMCAITOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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